molecular formula C29H33N3O4 B10870207 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B10870207
M. Wt: 487.6 g/mol
InChI Key: OMGQVHMEAJNHTK-UHFFFAOYSA-N
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Description

    6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: is an organic compound.

  • It appears as a yellow crystalline solid.
  • Solubility: It dissolves in ethanol, benzene, and dichloromethane but has low solubility in water.
  • Natural Source: It can be extracted from certain plants and serves as a subject of natural product research.
  • Preparation Methods

    • A common synthetic route involves the Knoevenagel condensation reaction.
    • Starting materials: Benzaldehyde and citric acid.
    • Under alkaline conditions, heating leads to the target compound formation.
  • Chemical Reactions Analysis

      Reactions: It may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying reactivity and synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: Research on its pharmacological properties.

  • Mechanism of Action

    • The compound’s effects likely involve specific molecular targets and pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to related compounds.

      Similar Compounds: Other isoquinoline derivatives, such as berberine or sanguinarine.

    Remember that safety precautions should be followed when handling chemical substances

    Properties

    Molecular Formula

    C29H33N3O4

    Molecular Weight

    487.6 g/mol

    IUPAC Name

    6,7-dimethoxy-2-[2-(4-methylanilino)-2-oxoethyl]-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

    InChI

    InChI=1S/C29H33N3O4/c1-20-9-11-24(12-10-20)31-28(33)19-32-18-23-17-27(36-3)26(35-2)16-22(23)15-25(32)29(34)30-14-13-21-7-5-4-6-8-21/h4-12,16-17,25H,13-15,18-19H2,1-3H3,(H,30,34)(H,31,33)

    InChI Key

    OMGQVHMEAJNHTK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CN2CC3=CC(=C(C=C3CC2C(=O)NCCC4=CC=CC=C4)OC)OC

    Origin of Product

    United States

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